eCO₂RR Selectivity: HER vs. C₂ Products
In a direct head-to-head comparison of Cu nanoparticle catalysts functionalized with various C16 amines, N-methylhexadecylamine (N-MHDA) functionalization resulted in a dominant hydrogen evolution reaction (HER), whereas hexadecylamine (HDA) functionalization achieved a Faradaic efficiency (FE) of 73.5% for C₂ products and a C₂ partial current density of 131.4 mA·cm⁻² at −0.9 V vs. RHE [1]. In stark contrast, pristine Cu catalysts yielded only 27.0% FE and 50.5 mA·cm⁻² for C₂ products under identical conditions [1]. The authors attributed this divergence to the replacement of H atoms with methyl groups, which disrupts the hydrogen-bonding interactions that enrich CO₂ and key intermediates on the catalyst surface [1].
| Evidence Dimension | Faradaic efficiency for C₂ products in eCO₂RR |
|---|---|
| Target Compound Data | Dominant HER (selectivity shifted away from C₂ products) |
| Comparator Or Baseline | Hexadecylamine (HDA)-functionalized Cu: 73.5% FE; Pristine Cu: 27.0% FE |
| Quantified Difference | N-MHDA functionalization suppresses C₂ FE relative to HDA (73.5% → HER dominance) and performs worse than pristine Cu for C₂ selectivity |
| Conditions | 1.0 mol·L⁻¹ KOH aqueous electrolyte; Cu nanoparticle catalysts; −0.9 V vs. RHE |
Why This Matters
This data unequivocally demonstrates that N-methylation of the amine headgroup is not an innocuous substitution—it fundamentally alters electrocatalytic selectivity, making N-methylhexadecylamine unsuitable for C₂ product formation but potentially valuable for applications where HER suppression is not required.
- [1] Zhang, X., et al. (2024). Amine-Functionalized Copper Catalysts: Hydrogen Bonding Mediated Electrochemical CO₂ Reduction to C₂ Products and Superior Rechargeable Zn-CO₂ Battery Performance. Journal of Energy Chemistry, 94, 100-111. View Source
